molecular formula C11H13F3N2O3 B2899682 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid CAS No. 2490401-69-7

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid

Cat. No.: B2899682
CAS No.: 2490401-69-7
M. Wt: 278.231
InChI Key: AVIIGLMDMCGOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid is a spirocyclic molecule featuring a 2-oxabicyclo[2.1.1]hexane core fused to an azetidine (four-membered nitrogen-containing ring). The structure is further modified with a methyl group, a carbonitrile substituent, and a trifluoroacetic acid (TFA) counterion. This hybrid architecture combines the rigidity of bicyclic systems with the metabolic and solubility-enhancing properties of TFA, making it relevant to medicinal and agrochemical applications .

Key structural attributes:

  • 2-Oxabicyclo[2.1.1]hexane: A saturated bioisostere for ortho-substituted phenyl rings, known to improve solubility and reduce lipophilicity .
  • Azetidine: A strained four-membered heterocycle that enhances binding affinity in drug design.
  • Carbonitrile: A polar functional group that influences electronic properties and hydrogen bonding.
  • TFA counterion: A strong acid (pKa ~0.5) commonly used to stabilize salts and improve bioavailability .

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2HF3O2/c1-7-2-8(3-7,4-10)9(12-7)5-11-6-9;3-2(4,5)1(6)7/h11H,2-3,5-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIIGLMDMCGOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CNC3)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Solubility and Lipophilicity of Bicyclic Bioisosteres vs. Phenyl Analogs
Compound Core Parent Compound Solubility (µM) Modified Solubility (µM) ΔlogD/clogP Reduction
Phenyl (e.g., fluxapyroxad) 25
Bicyclo[2.1.1]hexane 34 (+36%) 0.1–0.3 units
2-Oxabicyclo[2.1.1]hexane 155 (+520%) 0.5–1.4 units
Spiro-azetidine-TFA* Predicted higher Predicted >1.4 units

Notes:

  • The 2-oxabicyclo[2.1.1]hexane core dramatically increases solubility compared to phenyl or carbocyclic analogs (e.g., fluxapyroxad vs. compound 29 : 25 µM → 155 µM) .
  • The azetidine-TFA combination likely further enhances solubility due to TFA’s ion-pairing effects and azetidine’s polarity .
  • Lipophilicity reduction (ΔlogD/clogP) is most pronounced in 2-oxabicyclo[2.1.1]hexane derivatives, suggesting similar trends for the spiro-azetidine analog .
Table 2: Metabolic Stability in Human Liver Microsomes
Compound Core Intrinsic Clearance (CIint, µL/min/mg) Trend vs. Parent
Phenyl (e.g., boscalid) 26 Baseline
Bicyclo[2.1.1]hexane 12 (−54%) Increased stability
2-Oxabicyclo[2.1.1]hexane 3 (−88%) Significantly increased
Spiro-azetidine-TFA* Predicted lower Context-dependent

Notes:

  • 2-Oxabicyclo[2.1.1]hexanes show superior metabolic stability over carbocyclic or phenyl analogs (e.g., boscalid vs. compound 31 : 26 → 3 CIint) .
  • The spiro-azetidine system’s rigidity may reduce enzymatic degradation, but the TFA counterion’s impact requires further study .

Structural Analogues and Functional Group Comparisons

A. 2-Oxabicyclo[2.1.1]hexane vs. Bicyclo[2.1.1]hexane
  • Solubility : Oxygen insertion in the bicyclohexane ring increases polarity, leading to 6–10x solubility improvements (e.g., boscalid vs. compound 31 : 11 µM → 152 µM) .
  • Lipophilicity : logD reductions of 0.5–1.4 units are observed, critical for blood-brain barrier penetration avoidance .
B. Spiro-Azetidine vs. Non-Spiro Systems
  • Azetidine’s strain and nitrogen lone pairs enhance target binding but may increase metabolic susceptibility.
C. TFA Counterion vs. Other Acids
  • TFA’s strong acidity stabilizes the salt form, enhancing solubility and crystallinity compared to weaker acids (e.g., acetic acid) .

Case Studies in Drug Design

  • Agrochemicals : 2-Oxabicyclo[2.1.1]hexanes are validated bioisosteres in agrochemicals like fluxapyroxad, where solubility and stability are critical .
  • Pharmaceuticals : Spirocyclic azetidine derivatives are explored in kinase inhibitors and CNS drugs, leveraging their rigid scaffolds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis is typically required, involving spirocyclic ring formation and functional group introduction. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol/water mixtures) improve solubility of intermediates .
  • Catalysts : Acid or base catalysts may enhance cyclization efficiency. For example, trifluoroacetic acid (TFA) can act as both solvent and catalyst for azetidine ring closure .
  • Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to accelerate ring formation while minimizing side reactions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use a combination of analytical techniques:

  • Chromatography : HPLC or GC-MS to confirm purity (>95%) and detect byproducts .
  • Spectroscopy : 1^1H/13^13C NMR to verify spirocyclic and carbonitrile groups; IR for nitrile (C≡N) stretching (~2200 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Q. What are the key stability considerations for this compound under storage or experimental conditions?

  • Methodology :

  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures; store below 25°C to prevent degradation .
  • Hydrolytic sensitivity : Carbonitrile groups may hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be resolved for this compound?

  • Methodology :

  • Dose-response profiling : Validate assays across multiple cell lines or animal models to rule out species-specific effects .
  • Metabolite analysis : LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Computational modeling : Molecular dynamics simulations to assess target binding under physiological conditions .

Q. What strategies address low regioselectivity during functionalization of the spirocyclic core?

  • Methodology :

  • Directed C–H activation : Use directing groups (e.g., carbonyls) to control substitution sites .
  • Steric/electronic tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on the bicyclo system can bias reaction pathways .
  • Protecting groups : Temporarily block reactive sites (e.g., azetidine nitrogen) to direct functionalization .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking studies : Software like AutoDock Vina to model binding poses with target proteins (e.g., kinases) .
  • Free-energy calculations : MM/GBSA or MM/PBSA to estimate binding affinities (ΔG) and validate against experimental IC50_{50} values .
  • ADMET prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability) .

Q. What experimental designs mitigate challenges in characterizing degradation products?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress, followed by LC-MS/MS to identify breakdown pathways .
  • Isotopic labeling : Use 13^{13}C or 15^{15}N labels to track carbonitrile or azetidine degradation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and empirical inhibition data?

  • Methodology :

  • Solvent effects : Simulate binding in explicit solvent models (e.g., TIP3P water) instead of vacuum .
  • Conformational sampling : Use enhanced sampling (e.g., metadynamics) to account for protein flexibility .
  • Experimental validation : Surface Plasmon Resonance (SPR) to measure real-time binding kinetics and compare with simulations .

Q. Why might thermal analysis (DSC) and accelerated stability tests yield conflicting shelf-life estimates?

  • Methodology :

  • Kinetic modeling : Apply Arrhenius equations to extrapolate DSC data to long-term storage conditions .
  • Humidity control : Monitor moisture content during stability tests, as hydrolytic pathways may dominate in humid environments .

Methodological Tables

Parameter Optimal Condition Key Reference
Synthesis SolventEthanol/water (1:1)
Reaction Temperature80–100°C (reflux)
Purity ValidationHPLC (≥95% purity)
Thermal Stability Threshold<25°C (DSC-determined)
Binding Affinity MeasurementSPR or ITC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.